BMY 7378

説明

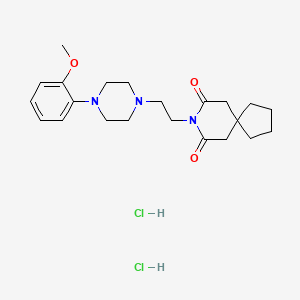

Structure

3D Structure of Parent

特性

IUPAC Name |

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBOMXUDFLRHRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175334 |

Source

|

| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21102-95-4 |

Source

|

| Record name | BMY-7378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-7378 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMY 7378

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of BMY 7378 Pharmacology

This compound, scientifically known as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a multifaceted pharmacological agent with a well-defined profile as a selective antagonist of the α1D-adrenergic receptor (α1D-AR) and a partial agonist at the serotonin (B10506) 5-HT1A receptor.[1][2][3] Its high affinity for the α1D-adrenoceptor subtype over other α1 subtypes confers a significant degree of selectivity, making it a valuable tool for dissecting the physiological roles of this specific receptor.[1][2][4] Furthermore, recent investigations have unveiled a novel mechanism of action for this compound as an inhibitor of the Angiotensin-Converting Enzyme (ACE), suggesting a broader therapeutic potential in cardiovascular regulation.[5][6] This guide provides a comprehensive overview of the molecular interactions, signaling cascades, and functional effects that define the mechanism of action of this compound.

Quantitative Pharmacological Profile

The pharmacological activity of this compound has been quantified through various in vitro assays, providing a clear picture of its affinity and potency at its primary molecular targets.

Receptor Binding Affinities

The binding affinity of this compound for a range of adrenergic and serotonergic receptors has been determined using radioligand binding assays. The data, presented in Table 1, highlight its pronounced selectivity for the α1D-adrenoceptor.

Table 1: this compound Receptor Binding Affinities

| Receptor Subtype | Species/Tissue | Ligand | Ki (nM) | pKi | Reference(s) |

| α1D-Adrenoceptor | Rat (cloned) | 2 | 8.7 | [1][2] | |

| Human | 9.4 ± 0.05 | [2][4] | |||

| Rat | 8.2 ± 0.06 | [2][4] | |||

| Rabbit Ventricular Membrane | [3H]prazosin | 7.53 ± 0.09 | [7] | ||

| α1A-Adrenoceptor | Rat (cloned) | 800 | 6.1 | [1][2] | |

| α1B-Adrenoceptor | Hamster (cloned) | 600 | 6.2 | [1][2] | |

| Hamster | [125I]HEAT | 6.2 ± 0.03 | [4] | ||

| Human | [125I]HEAT | 7.2 ± 0.05 | [4] | ||

| α1C-Adrenoceptor | Bovine | [125I]HEAT | 6.1 ± 0.02 | [4] | |

| Human | [125I]HEAT | 6.6 ± 0.20 | [4] | ||

| α2C-Adrenoceptor | 6.54 | [8][9] | |||

| 5-HT1A Receptor | 8.3 | [8][10] |

Ki (Inhibition Constant): Concentration of a competing ligand that binds to 50% of the binding sites at equilibrium in the absence of the radioligand. A lower Ki indicates a higher binding affinity. pKi: The negative logarithm of the Ki value.

Functional Activity

The functional consequences of this compound binding have been assessed in various cellular and tissue-based assays. Table 2 summarizes its antagonist potency at adrenergic receptors and its inhibitory activity against ACE.

Table 2: this compound Functional Activity

| Target | Assay Type | Tissue/System | Parameter | Value | Reference(s) |

| α1D-Adrenoceptor | Functional Antagonism | Rat Aorta | pA2 | 8.9 ± 0.1 | [2][4] |

| Functional Antagonism | Rat Aorta | pA2 | 8.67 | [11][12] | |

| Smooth Muscle Cell Growth Inhibition | Rat Aorta SMCs | pKb | 8.4 | [13] | |

| α2C-Adrenoceptor | Functional Antagonism | Human Saphenous Vein | pA2 | 6.48 | [11] |

| Angiotensin-Converting Enzyme (ACE) | In vitro Activity Assay | IC50 | 136 µM | [5][6] |

pA2: The negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. pKb: The negative logarithm of the equilibrium dissociation constant of an antagonist. IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor where the response is reduced by half.

Signaling Pathways and Molecular Interactions

This compound exerts its effects by modulating distinct intracellular signaling cascades upon binding to its target receptors.

α1D-Adrenoceptor Antagonism and Downstream Signaling

As a selective antagonist, this compound blocks the downstream signaling initiated by the binding of endogenous agonists like norepinephrine (B1679862) to the α1D-adrenoceptor. This G-protein coupled receptor (GPCR) primarily signals through the Gq/11 family of G-proteins. Blockade by this compound inhibits the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Consequently, this leads to the attenuation of downstream events such as the release of intracellular calcium and the activation of protein kinase C (PKC). Furthermore, studies have demonstrated that α1D-adrenoceptor signaling can activate the mitogen-activated protein kinase (MAPK) cascade, a pathway implicated in cell growth and proliferation.[13] this compound's antagonism of the α1D-AR has been shown to inhibit norepinephrine-induced protein synthesis in vascular smooth muscle cells by blocking this MAPK pathway.[13]

This compound blocks α1D-AR signaling, inhibiting MAPK-mediated cell growth.

5-HT1A Receptor Partial Agonism

This compound acts as a partial agonist at the 5-HT1A receptor, another GPCR that is primarily coupled to Gi/o proteins.[1][2] As a partial agonist, it can elicit a submaximal response compared to full agonists like serotonin or 8-OH-DPAT, and it can also competitively inhibit the binding and effects of full agonists. Activation of the 5-HT1A receptor by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[9] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). The βγ subunits of the dissociated Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability. The hypotensive effects of this compound are, at least in part, attributed to its agonist activity at central 5-HT1A receptors.[14][15]

This compound partially activates 5-HT1A receptors, reducing cAMP and excitability.

Angiotensin-Converting Enzyme (ACE) Inhibition

A more recently discovered mechanism of action for this compound is its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[5][6] ACE plays a crucial role in the renin-angiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, this compound can reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. This dual action of α1D-adrenoceptor antagonism and ACE inhibition suggests that this compound may have a synergistic effect in the management of hypertension.[5][6]

This compound inhibits ACE, reducing angiotensin II-mediated vasoconstriction.

Detailed Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standardized pharmacological assays.

Radioligand Binding Assay (for Ki Determination)

This competitive binding assay is used to determine the affinity of this compound for a specific receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and subjected to differential centrifugation to isolate a membrane fraction rich in the target receptor. Protein concentration is determined using a standard method (e.g., BCA assay).

-

Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [125I]HEAT for α1-adrenoceptors) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for determining receptor binding affinity using a radioligand assay.

Functional Antagonism Assay (for pA2 Determination)

This assay quantifies the potency of this compound as a competitive antagonist in a functional tissue preparation.

Methodology:

-

Tissue Preparation: A smooth muscle tissue, such as rat aorta, is isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).

-

Agonist Dose-Response Curve (Control): A cumulative concentration-response curve is generated for a specific agonist (e.g., norepinephrine) to establish the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.

-

Agonist Dose-Response Curve (in presence of Antagonist): A second cumulative concentration-response curve for the agonist is generated in the presence of this compound.

-

Repeat with Different Antagonist Concentrations: Steps 3 and 4 are repeated with increasing concentrations of this compound.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) is calculated for each concentration of this compound. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value.

cAMP Accumulation Assay (for 5-HT1A Receptor Function)

This assay measures the ability of this compound to modulate intracellular cAMP levels, indicative of its agonist/antagonist activity at Gi/o-coupled receptors.

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density.

-

Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with forskolin (B1673556) (to elevate basal cAMP levels).

-

Compound Addition: Increasing concentrations of this compound (to assess agonist activity) or a fixed concentration of a full 5-HT1A agonist in the presence of increasing concentrations of this compound (to assess antagonist activity) are added to the cells.

-

Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response curves are plotted, and EC50 (for agonist activity) or IC50 (for antagonist activity) values are calculated.

ACE Inhibition Assay (for IC50 Determination)

This assay measures the ability of this compound to inhibit the enzymatic activity of ACE.

Methodology:

-

Reagent Preparation: Prepare solutions of ACE, a synthetic ACE substrate (e.g., hippuryl-histidyl-leucine, HHL), and this compound at various concentrations.

-

Enzyme Reaction: In a reaction vessel, ACE is pre-incubated with different concentrations of this compound.

-

Substrate Addition: The enzymatic reaction is initiated by adding the HHL substrate. The mixture is incubated at 37°C.

-

Reaction Termination: The reaction is stopped after a defined period by adding a strong acid (e.g., HCl).

-

Product Quantification: The amount of product formed (hippuric acid) is quantified. This can be done by extracting the hippuric acid with an organic solvent (e.g., ethyl acetate) and measuring its absorbance at 228 nm, or by using a fluorescent substrate where the cleavage product is measured fluorometrically.

-

Data Analysis: The percentage of ACE inhibition is calculated for each concentration of this compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a potent and selective pharmacological agent with a well-characterized multi-target mechanism of action. Its primary activities as a selective α1D-adrenoceptor antagonist and a 5-HT1A receptor partial agonist are complemented by its newly identified role as an ACE inhibitor. This unique pharmacological profile makes this compound not only an invaluable research tool for elucidating the physiological and pathophysiological roles of these targets but also suggests its potential as a therapeutic agent, particularly in the context of cardiovascular diseases such as hypertension. The detailed understanding of its molecular interactions and the downstream signaling pathways it modulates provides a solid foundation for further preclinical and clinical investigation.

References

- 1. ACE-inhibitory activity assay: IC50 [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. α1D-Adrenoceptors are responsible for the high sensitivity and the slow time-course of noradrenaline-mediated contraction in conductance arteries - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the α1D-Adrenoceptor Selectivity of BMY 7378

This document provides a comprehensive technical overview of the pharmacological profile of BMY 7378, with a specific focus on its selectivity for the α1D-adrenoceptor subtype. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the detailed molecular interactions and functional implications of this compound.

Introduction

This compound, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a potent and selective antagonist of the α1D-adrenoceptor.[1] The α1-adrenoceptors, a class of G-protein coupled receptors (GPCRs), are divided into three main subtypes: α1A, α1B, and α1D. These receptors are crucial in mediating the physiological effects of catecholamines like norepinephrine (B1679862) and epinephrine, particularly in the cardiovascular and central nervous systems.[2] The distinct distribution and functional roles of these subtypes make subtype-selective ligands like this compound invaluable tools for dissecting physiological processes and for the development of targeted therapeutics.[1] This guide summarizes the quantitative data defining this compound's selectivity, details the experimental protocols used for its characterization, and visualizes the key cellular and experimental pathways involved.

Quantitative Selectivity Profile

The selectivity of this compound is primarily defined by its differential binding affinity and functional antagonism at the three α1-adrenoceptor subtypes. The data, collated from multiple studies, are presented below.

Binding Affinity Data

Binding affinity is typically determined through competitive radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from the receptor. The inhibition constant (Ki) is a measure of the compound's binding affinity, with a lower Ki value indicating higher affinity.

Table 1: this compound Binding Affinity (Ki) at α1-Adrenoceptor Subtypes

| Receptor Subtype | Species/System | Radioligand | Ki (nM) | pKi | Selectivity Ratio (α1D vs. Others) | Reference |

|---|---|---|---|---|---|---|

| α1D | Rat (cloned) | [125I]HEAT | 2 | 8.70 | - | [3] |

| α1D | Human (cloned) | [125I]HEAT | ~0.4 | 9.40 | - | [4] |

| α1D | Rat Aorta | [3H]-prazosin | ~0.16 | 9.80 | - | [5] |

| α1A | Rat (cloned) | [125I]HEAT | 800 | 6.10 | 400-fold | [3] |

| α1B | Hamster (cloned) | [125I]HEAT | 600 | 6.22 | 300-fold | [3] |

| α1B | Human (cloned) | [125I]HEAT | ~63 | 7.20 | ~158-fold |[4] |

Note: pKi is the negative logarithm of the Ki value. Selectivity ratio is calculated as Ki(subtype)/Ki(α1D).

Functional Antagonism Data

Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The pA2 value, derived from Schild analysis, is a measure of the antagonist's potency, with a higher pA2 indicating greater potency.

Table 2: this compound Functional Antagonist Potency at α1-Adrenoceptors

| Receptor Subtype / Tissue | Species | Functional Assay | Agonist | Potency (pA2 / pKB) | Reference |

|---|---|---|---|---|---|

| α1D (Rat Aorta) | Rat | Contraction | Noradrenaline | 8.67 | [6][7] |

| α1D (Rat Aorta) | Rat | Contraction | Phenylephrine | 9.0 | [5] |

| α1A (Rat Vas Deferens) | Rat | Contraction | Phenylephrine | 7.17 | [5] |

| α1B (Rat Spleen) | Rat | Contraction | Phenylephrine | 7.16 |[5] |

Activity at Other Receptors

While highly selective for the α1D subtype among adrenoceptors, this compound also exhibits significant affinity for other receptor systems. This is critical for interpreting experimental results and understanding its overall pharmacological profile.

Table 3: this compound Activity at Non-α1-Adrenergic Targets

| Target | Activity | Potency | Reference |

|---|---|---|---|

| 5-HT1A Receptor | Partial Agonist | IC50 = 0.8 nM | |

| α2C-Adrenoceptor | Antagonist | pKi = 6.54; pA2 = 6.48 | [6][7] |

| Angiotensin-Converting Enzyme (ACE) | Inhibitor | IC50 = 136 µM |[8] |

Experimental Protocols

The characterization of this compound's selectivity relies on standardized and reproducible experimental methodologies. The core protocols for binding and functional assays are detailed below.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a test compound (the 'competitor', e.g., this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.[9][10][11]

Methodology:

-

Receptor Preparation: Membranes are prepared from cells or tissues expressing the receptor subtype of interest. Commonly, this involves using stable cell lines (e.g., CHO, Rat-1) transfected with the specific human or rat α1A, α1B, or α1D receptor gene.[4] The cells are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in a suitable buffer.

-

Assay Incubation: A fixed concentration of a high-affinity radioligand (e.g., [3H]-prazosin or [125I]HEAT) is incubated with the receptor membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).[4]

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is typically achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The alpha (1D)-adrenoceptor antagonist this compound is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptor-Ligand Binding Assays [labome.com]

- 11. giffordbioscience.com [giffordbioscience.com]

BMY 7378: A Technical Guide to its 5-HT1A Receptor Partial Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 7378, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a pharmacological agent recognized for its complex interactions with serotonergic and adrenergic systems. This technical guide provides an in-depth examination of this compound's core activity as a partial agonist at the serotonin (B10506) 1A (5-HT1A) receptor. The compound's affinity for other receptors, notably its antagonist activity at α1D-adrenoceptors, contributes to its multifaceted pharmacological profile. This document will detail its binding affinity, functional efficacy, the experimental protocols used for its characterization, and the associated signaling pathways.[1][2][3]

Quantitative Data Summary

The following tables summarize the binding affinities and functional parameters of this compound at the 5-HT1A receptor and other relevant targets.

Table 1: Binding Affinity of this compound at Various Receptors

| Receptor | Radioligand | Tissue/System | Species | pKi | Ki (nM) | Reference |

| 5-HT1A | --- | --- | --- | 8.3 | --- | [1] |

| α1D-Adrenoceptor | [125I]HEAT | Rat-1 fibroblasts expressing rat α1d-adrenoceptor | Rat | 8.2 ± 0.06 | 2 | [3][4] |

| α1D-Adrenoceptor | [125I]HEAT | Rat-1 fibroblasts expressing human α1d-adrenoceptor | Human | 9.4 ± 0.05 | --- | [4] |

| α1A-Adrenoceptor | --- | Cloned rat α1A-AR | Rat | --- | 800 | [3] |

| α1B-Adrenoceptor | [125I]HEAT | Rat-1 fibroblasts expressing hamster α1b-adrenoceptor | Hamster | 6.2 ± 0.03 | 600 | [3][4] |

| α2C-Adrenoceptor | --- | --- | --- | 6.54 | --- | [1] |

Table 2: Functional Activity of this compound

| Assay | Effect | Tissue/System | Species | Notes | Reference |

| Adenylyl Cyclase Activity | Blocks 8-OH-DPAT-induced inhibition | Rat hippocampus | Rat | Demonstrates antagonist properties in this pathway. | [1] |

| Electrophysiology (Dorsal Horn) | Inhibited firing rate | Rat spinal cord | Rat | Similar effect to the full agonist 8-OH-DPAT, indicating significant intrinsic activity. | [2] |

| In Vivo Microdialysis | Dose-dependent decrease of 5-HT release | Ventral hippocampus of anesthetized rat | Rat | Shows agonist properties at presynaptic 5-HT1A autoreceptors. | [5] |

| Behavioral Studies (5-HT syndrome) | Did not induce full syndrome; antagonized 8-OH-DPAT effects | Rat | Rat | Displays antagonist properties at postsynaptic receptors. | [5] |

Signaling Pathways

Activation of the 5-HT1A receptor by a partial agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o). This interaction leads to the dissociation of the G-protein subunits (Gα and Gβγ), which then modulate the activity of various downstream effectors.

One of the canonical pathways affected is the inhibition of adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[6] Additionally, the Gβγ subunits can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.[6] The 5-HT1A receptor can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases (ERK1/2).[7][8][9] The partial agonist nature of this compound means that it elicits a response that is lower than that of a full agonist, and its effects can vary depending on the specific G-protein subtypes and effector systems present in different neuronal populations.[2][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's pharmacological properties. The following sections outline the protocols for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the affinity of this compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or recombinant cell lines).

-

Radioligand: [3H]8-OH-DPAT.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA).

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1A ligand (e.g., serotonin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the cell membranes, a fixed concentration of [3H]8-OH-DPAT, and either buffer (for total binding), the non-specific binding control, or a concentration of this compound.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by a ligand, providing an indication of its efficacy.

Objective: To determine the ability of this compound to activate G-proteins coupled to the 5-HT1A receptor.

Materials:

-

Cell membranes with 5-HT1A receptors.

-

[35S]GTPγS.

-

GDP.

-

Assay buffer (typically containing MgCl2 and NaCl).

-

Test compound: this compound.

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in an inactive state.

-

Add varying concentrations of this compound.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [35S]GTPγS.

-

Terminate the reaction by filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the concentration-response curve to determine the EC50 and Emax values for this compound.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To assess the effect of this compound on serotonin release in a specific brain region (e.g., the hippocampus).

Materials:

-

Stereotaxic apparatus for probe implantation.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC system with electrochemical detection.

-

This compound for systemic or local administration.

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

-

Allow the animal to recover.

-

On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant rate.

-

Collect baseline dialysate samples to establish basal serotonin levels.

-

Administer this compound (e.g., via subcutaneous injection or through the dialysis probe).

-

Continue collecting dialysate samples at regular intervals.

-

Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage change from the baseline serotonin levels.[12][13][14][15]

References

- 1. apexbt.com [apexbt.com]

- 2. This compound: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Further investigation of the in vivo pharmacological properties of the putative 5-HT1A antagonist, this compound. — Department of Pharmacology [pharm.ox.ac.uk]

- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis. [scholars.duke.edu]

- 10. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]

BMY 7378: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 7378 is a potent and selective pharmacological tool extensively utilized in neuroscience and cardiovascular research. It is a multi-target ligand, primarily recognized for its high affinity and selectivity as an antagonist for the α1D-adrenergic receptor subtype. Additionally, this compound acts as a partial agonist at the 5-HT1A serotonin (B10506) receptor. This dual activity makes it a valuable compound for dissecting the physiological and pathological roles of these two distinct receptor systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a synthetic compound belonging to the azapirone class of molecules. Its chemical structure is characterized by a piperazine (B1678402) ring linked to a methoxyphenyl group and an azaspiro[4.5]decane-7,9-dione moiety. The dihydrochloride (B599025) salt is the most commonly used form in research due to its solubility in aqueous solutions.

Table 1: Chemical and Physical Properties of this compound Dihydrochloride

| Property | Value |

| IUPAC Name | 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride |

| CAS Number | 21102-95-4 |

| Molecular Formula | C₂₂H₃₁N₃O₃ · 2HCl |

| Molecular Weight | 458.42 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water (to 100 mM) and DMSO.[1] |

Pharmacological Profile

This compound exhibits a distinct pharmacological profile, characterized by its high affinity for the α1D-adrenergic receptor and moderate affinity for the 5-HT1A serotonin receptor. Its selectivity for the α1D subtype over other α1-adrenergic receptor subtypes (α1A and α1B) is a key feature that has driven its use in research.

Adrenergic Receptor Activity

This compound is a potent and selective antagonist of the α1D-adrenergic receptor.[2] It displays significantly higher affinity for the α1D subtype compared to the α1A and α1B subtypes, with a more than 100-fold higher affinity for the cloned rat α1D-AR (Ki = 2 nM) than for the cloned rat α1A-AR (Ki = 800 nM) or the hamster α1B-AR (Ki = 600 nM).[2] This selectivity allows for the specific investigation of the physiological roles of the α1D-adrenoceptor, which is implicated in processes such as smooth muscle contraction and cardiovascular regulation.

Serotonergic Receptor Activity

In addition to its effects on adrenergic receptors, this compound also functions as a partial agonist at the 5-HT1A serotonin receptor.[2] This activity contributes to its complex pharmacological effects, particularly in the central nervous system. The stimulation of central 5-HT1A receptors by this compound has been linked to its hypotensive effects in animal models.

Table 2: Binding Affinities (Ki) of this compound for Various Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| α1D-Adrenergic Receptor | Rat (cloned) | 2 | [2] |

| α1A-Adrenergic Receptor | Rat (cloned) | 800 | [2] |

| α1B-Adrenergic Receptor | Hamster | 600 | [2] |

| 5-HT1A Receptor | - | - | - |

Signaling Pathways

The dual activity of this compound means it modulates at least two distinct signaling pathways. As an antagonist of the α1D-adrenergic receptor, it blocks the canonical Gq/11-protein coupled pathway. As a partial agonist of the 5-HT1A receptor, it activates the Gi/o-protein coupled pathway.

α1D-Adrenergic Receptor Signaling Pathway (Antagonism)

α1D-adrenergic receptors are Gq/11-coupled G-protein coupled receptors (GPCRs). Agonist binding typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks these downstream effects.

Caption: Antagonistic action of this compound on the α1D-adrenergic receptor signaling pathway.

5-HT1A Receptor Signaling Pathway (Partial Agonism)

5-HT1A receptors are coupled to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This pathway also involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels. As a partial agonist, this compound elicits a submaximal response compared to a full agonist.

Caption: Partial agonistic action of this compound on the 5-HT1A receptor signaling pathway.

Experimental Protocols

The following is a representative protocol for a radioligand competition binding assay to determine the affinity of this compound for the α1D-adrenergic receptor, based on commonly used methodologies.

Radioligand Competition Binding Assay for α1D-Adrenergic Receptor

Objective: To determine the inhibitory constant (Ki) of this compound for the α1D-adrenergic receptor using a competition binding assay with a radiolabeled antagonist.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the recombinant human α1D-adrenergic receptor.

-

Radioligand: [¹²⁵I]-HEAT (a high-affinity α1-adrenergic antagonist).

-

Test Compound: this compound dihydrochloride.

-

Non-specific Binding Control: Prazosin (B1663645) (a high-affinity α1-adrenergic antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparation on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes to the desired final concentration in assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

-

Total Binding: Add assay buffer.

-

Non-specific Binding: Add a high concentration of prazosin (e.g., 10 µM).

-

This compound Competition: Add serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Radioligand Addition: Add [¹²⁵I]-HEAT to all wells at a final concentration close to its Kd value.

-

Incubation: Add the diluted membrane preparation to all wells to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Termination of Binding: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand competition binding assay.

Conclusion

This compound is a valuable pharmacological agent for the study of α1D-adrenergic and 5-HT1A receptors. Its high selectivity for the α1D-adrenoceptor subtype makes it an indispensable tool for elucidating the specific functions of this receptor in various physiological and pathological contexts. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with or considering the use of this compound in their experimental designs.

References

BMY 7378: A Technical Guide to its Discovery, Pharmacology, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 7378, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a potent and selective pharmacological tool with a dual mechanism of action. It exhibits high affinity as a selective antagonist for the α1D-adrenergic receptor subtype and as a partial agonist for the 5-HT1A serotonin (B10506) receptor. This technical guide provides a comprehensive overview of the discovery, history, and detailed pharmacology of this compound, including its receptor binding affinities, signaling pathways, and the experimental protocols utilized for its characterization.

Discovery and History

This compound emerged from the neuroscience research programs at Bristol-Myers Squibb (BMS) as part of the broader investigation into azapirone compounds, a class of agents primarily targeting serotonin receptors for the treatment of anxiety and depression. The development of this compound can be traced back to the exploration of structural analogs of buspirone, a well-known anxiolytic.

Despite its promising preclinical profile, there is no public record of this compound entering formal clinical trials. The reasons for its apparent discontinuation from further development as a therapeutic agent are not publicly documented. Bristol-Myers Squibb has undergone shifts in its research and development focus over the years, including a period of de-emphasis on neuroscience, which may have contributed to the decision.

Chemical Synthesis

The synthesis of this compound involves the coupling of two key intermediates: the 8-azaspiro[4.5]decane-7,9-dione moiety and the N-(2-methoxyphenyl)piperazine side chain. While a specific, detailed, step-by-step protocol for the synthesis of this compound is not published in a single source, the general synthetic strategy can be inferred from patents filed for structurally related compounds, such as buspirone.

A plausible synthetic route would involve the following key steps:

-

Synthesis of 8-azaspiro[4.5]decane-7,9-dione: This is typically achieved by the reaction of 1,1-cyclohexanediacetic acid with a source of ammonia, such as urea, at elevated temperatures to induce cyclization and imide formation.

-

Alkylation of 8-azaspiro[4.5]decane-7,9-dione: The imide nitrogen of the spirocyclic core is then alkylated with a suitable difunctionalized alkyl chain, such as 1-bromo-2-chloroethane, to introduce a reactive site for the subsequent coupling reaction.

-

Synthesis of N-(2-methoxyphenyl)piperazine: This intermediate is prepared through standard methods, often involving the reaction of 2-methoxyaniline with a bis(2-chloroethyl)amine (B1207034) derivative.

-

Final Coupling: The alkylated 8-azaspiro[4.5]decane-7,9-dione is then reacted with N-(2-methoxyphenyl)piperazine to yield the final product, this compound.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for two distinct receptor systems: the α1D-adrenergic receptor and the 5-HT1A serotonin receptor.

Receptor Binding Affinity

The binding affinities of this compound for various adrenergic and serotonin receptor subtypes have been determined through radioligand binding assays. The quantitative data are summarized in the tables below.

Table 1: Adrenergic Receptor Binding Affinities of this compound

| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | pKᵢ |

| α1A | Rat | [¹²⁵I]HEAT | 800 | 6.1 |

| α1B | Hamster | [¹²⁵I]HEAT | 600 | 6.2 |

| α1B | Human | [¹²⁵I]HEAT | - | 7.2 |

| α1D | Rat | [¹²⁵I]HEAT | 2 | 8.7 |

| α1D | Human | [¹²⁵I]HEAT | - | 9.4 |

| α2C | - | - | - | 6.54 |

Table 2: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | Species | Radioligand | Kᵢ (nM) | pKᵢ |

| 5-HT1A | Rat/Guinea Pig | [³H]8-OH-DPAT | - | 8.3 |

Data compiled from multiple sources.[1][2][3][4][5]

Functional Activity

-

α1D-Adrenergic Receptor: this compound acts as a potent and selective antagonist at the α1D-adrenoceptor. This has been demonstrated in functional assays, such as the inhibition of phenylephrine-induced contractions in isolated rat aorta, where the α1D subtype is predominantly expressed.[4]

-

5-HT1A Serotonin Receptor: this compound is a partial agonist at the 5-HT1A receptor. Its intrinsic activity can vary depending on the tissue and the specific signaling pathway being measured. For instance, it has been shown to inhibit forskolin-stimulated adenylate cyclase activity in hippocampal membranes, a characteristic of 5-HT1A agonists.[2][6]

Signaling Pathways

The dual pharmacology of this compound results in the modulation of distinct intracellular signaling cascades.

α1D-Adrenergic Receptor Signaling

The α1D-adrenergic receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). As an antagonist, this compound blocks the downstream signaling initiated by the binding of endogenous agonists like norepinephrine.

5-HT1A Serotonin Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled GPCR. As a partial agonist, this compound activates this pathway, but to a lesser extent than a full agonist like serotonin. This leads to the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Experimental Protocols

The characterization of this compound has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for α1-adrenergic receptor subtypes.

Materials:

-

Membrane preparations from cells or tissues expressing the α1-adrenergic receptor subtype of interest.

-

Radioligand: [¹²⁵I]HEAT (¹²⁵I-labeled 2-[β-(4-hydroxyphenyl)ethylaminomethyl]tetralone).

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding determinant: Phentolamine (B1677648) (10 µM).

-

This compound stock solution and serial dilutions.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid and counter.

Procedure:

-

Thaw the membrane preparations on ice and resuspend in binding buffer to a final protein concentration of 20-50 µ g/well .

-

In a 96-well plate, add in the following order:

-

25 µL of binding buffer (for total binding) or 25 µL of phentolamine (for non-specific binding) or 25 µL of this compound at various concentrations.

-

25 µL of [¹²⁵I]HEAT (final concentration ~50 pM).

-

200 µL of the membrane suspension.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 4 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value for this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Forskolin-Stimulated Adenylate Cyclase Assay for 5-HT1A Receptor Function

Objective: To determine the functional activity of this compound at the 5-HT1A receptor by measuring its effect on cAMP production.

Materials:

-

Membrane preparations from cells or tissues expressing the 5-HT1A receptor (e.g., rat hippocampus).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM ATP, 1 mM isobutylmethylxanthine (IBMX), 0.1% BSA, pH 7.4.

-

Forskolin (B1673556) solution.

-

This compound stock solution and serial dilutions.

-

cAMP standard solutions.

-

cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

-

Thaw the membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

In a reaction tube, add:

-

50 µL of membrane suspension.

-

25 µL of this compound at various concentrations.

-

25 µL of forskolin (final concentration 1 µM).

-

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 30°C for 15 minutes.

-

Terminate the reaction by boiling for 3 minutes.

-

Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the membrane debris.

-

Collect the supernatant containing the cAMP.

-

Quantify the amount of cAMP in the supernatant using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP production to determine its EC₅₀ and intrinsic activity.

Conclusion

This compound is a significant pharmacological agent that has played a crucial role in elucidating the distinct functions of the α1D-adrenergic and 5-HT1A serotonin receptors. Its high affinity and selectivity, coupled with its dual mechanism of action, make it an invaluable tool for in vitro and in vivo studies in the fields of pharmacology, neuroscience, and cardiovascular research. While it did not progress to clinical use, the body of research surrounding this compound continues to contribute to our understanding of these important receptor systems and their roles in health and disease.

References

- 1. BMY-7378 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Inhibition of forskolin-stimulated adenylate cyclase activity by 5-HT receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Biochemicals - CAT N°: 21369 [bertin-bioreagent.com]

- 6. Use of forskolin stimulated adenylate cyclase in rat hippocampus as a screen for compounds that act through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BMY 7378 (CAS Number: 21102-95-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 7378, with CAS number 21102-95-4, is a potent and selective pharmacological tool extensively utilized in neuroscience and cardiovascular research. Chemically designated as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride (B599025), this compound exhibits a dual mechanism of action, functioning as a high-affinity antagonist for the α1D-adrenergic receptor and a partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its selectivity for the α1D-adrenoceptor subtype over α1A and α1B subtypes makes it an invaluable ligand for dissecting the physiological and pathological roles of this specific receptor.[3][4][5] Furthermore, its activity at the 5-HT1A receptor contributes to its complex pharmacological profile, including its observed antihypertensive effects.[6][7] Recent studies have also suggested a potential role for this compound as an angiotensin-converting enzyme (ACE) inhibitor.[8][9][10][11] This guide provides a comprehensive overview of the technical information available for this compound, including its chemical and physical properties, pharmacological data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a synthetic compound available as a dihydrochloride salt, which is soluble in water.[4][10] Its chemical structure features a piperazine (B1678402) moiety linked to an azaspiro-decane-dione group.[1]

| Property | Value | Reference |

| CAS Number | 21102-95-4 | [4] |

| Chemical Name | 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, dihydrochloride | [12] |

| Molecular Formula | C22H31N3O3 · 2HCl | [12] |

| Molecular Weight | 458.42 g/mol | [4][6] |

| Appearance | White solid | [13] |

| Solubility | Soluble in water to 100 mM | [4] |

| Purity | ≥98% (HPLC) | [13] |

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for the α1D-adrenergic receptor and its partial agonist activity at the 5-HT1A receptor.

Adrenergic Receptor Binding Affinity

This compound displays a significantly higher affinity for the α1D-adrenoceptor subtype compared to the α1A and α1B subtypes.

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| α1D-Adrenoceptor | Rat | 2 | 8.7 | [3][4] |

| Human | - | 9.4 | [5] | |

| α1A-Adrenoceptor | Rat | 800 | 6.1 | [3][4] |

| α1B-Adrenoceptor | Hamster | 600 | 6.2 | [3][4] |

| Human | - | 7.2 | [5] | |

| α2C-Adrenoceptor | - | - | 6.54 | [12] |

Serotonin Receptor Binding Affinity and Functional Activity

This compound acts as a partial agonist at the 5-HT1A receptor.

| Receptor | Activity | IC50 (nM) | pKi | Reference |

| 5-HT1A Receptor | Partial Agonist | 0.8 | 8.3 | [4][12] |

Mechanism of Action and Signaling Pathways

The dual activity of this compound on α1D-adrenergic and 5-HT1A receptors results in the modulation of distinct downstream signaling cascades.

α1D-Adrenergic Receptor Antagonism

As an antagonist, this compound blocks the binding of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) to the α1D-adrenoceptor. This Gq-protein coupled receptor, upon activation, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound can inhibit downstream effects such as smooth muscle contraction. The α1D-adrenoceptor has also been shown to activate the MAPK/ERK signaling pathway.[14]

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alpha 1D-Adrenergic Receptor (extracellular) Polyclonal Antibody (AAR-019-200UL) [thermofisher.com]

- 3. The α1D-adrenoreceptor antagonist this compound reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. lair.etamu.edu [lair.etamu.edu]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Characterization of alpha 1 D-adrenoceptor subtype in rat myocardium, aorta and other tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Localization of alpha 1-adrenoceptors in rat and human hearts by immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypertension model in rats - Enamine [enamine.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. researchgate.net [researchgate.net]

BMY 7378: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 7378, with the chemical name 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a potent and selective pharmacological tool extensively used in the study of adrenoceptors and serotonin (B10506) receptors. Initially identified as a potential 5-HT1A receptor antagonist, subsequent research has revealed a more complex and nuanced pharmacological profile. This technical guide provides a detailed overview of the binding affinity, functional activity, and signaling pathways associated with this compound, presenting key quantitative data in a structured format, outlining detailed experimental protocols, and visualizing complex biological processes.

Receptor Binding Affinity

This compound exhibits a high affinity for the α1D-adrenoceptor subtype and the 5-HT1A serotonin receptor. Its selectivity for the α1D-adrenoceptor over other α1-adrenoceptor subtypes is a defining characteristic of its pharmacological profile. The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the tables below. A higher pKi value indicates a stronger binding affinity.

Table 1: Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Species | pKi | Ki (nM) | Reference |

| α1D-Adrenoceptor | Human | 9.4 ± 0.05 | 0.04 | [1] |

| α1D-Adrenoceptor | Rat | 8.2 ± 0.06 | 6.31 | [1] |

| α1A-Adrenoceptor | Rat | - | 800 | [2][3] |

| α1B-Adrenoceptor | Human | 7.2 ± 0.05 | 63.1 | [1] |

| α1B-Adrenoceptor | Hamster | 6.2 ± 0.03 | 631 | [1] |

| α1C-Adrenoceptor | Human | 6.6 ± 0.20 | 251 | [1] |

| α1C-Adrenoceptor | Bovine | 6.1 ± 0.02 | 794 | [1] |

| α2C-Adrenoceptor | - | 6.54 | 288 | [4] |

Table 2: Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | pKi | Ki (nM) | Reference |

| 5-HT1A Receptor | 8.3 | 5.01 | [4] |

Functional Activity

This compound demonstrates distinct functional activities at its primary targets. It acts as a selective antagonist at the α1D-adrenoceptor and as a partial agonist at the 5-HT1A receptor.

-

α1D-Adrenoceptor Antagonism: this compound potently and selectively blocks the effects of α1-adrenoceptor agonists at the α1D subtype. This has been demonstrated in various functional assays, including those measuring vascular smooth muscle contraction.[2][3] The antagonist properties are often quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

-

5-HT1A Receptor Partial Agonism: While initially investigated as a 5-HT1A antagonist, this compound exhibits partial agonist activity at this receptor.[1][2][3] This means it can weakly activate the receptor, but also block the binding and effects of full agonists. This dual activity can lead to complex physiological responses depending on the specific tissue and the presence of endogenous serotonin. In some systems, it can produce effects similar to the 5-HT1A agonist 8-OH-DPAT, such as inducing hypotension and renal sympatho-inhibition.[5]

Table 3: Functional Activity Parameters of this compound

| Parameter | Receptor/Tissue | Value | Reference |

| pA2 | Rat Aorta (α1-adrenoceptor) | 8.9 ± 0.1 | [1] |

| pA2 | Rabbit Ventricular Myocardium (α1B/α1A-adrenoceptor component) | 7.17 ± 0.09 | [6] |

Signaling Pathways

The functional effects of this compound are mediated through its interaction with specific G protein-coupled receptors (GPCRs) and their downstream signaling cascades.

α1D-Adrenergic Receptor Signaling

The α1D-adrenoceptor, like other α1 subtypes, is coupled to the Gq/11 family of G proteins.[7] Antagonism by this compound blocks the activation of this pathway by endogenous agonists like norepinephrine. The canonical signaling cascade is as follows:

-

Agonist Binding and Gq Activation: Binding of an agonist to the α1D-adrenoceptor induces a conformational change, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated α subunit of Gq stimulates the enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to various cellular responses, including smooth muscle contraction.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to inhibitory Gi/o proteins.[1] The partial agonism of this compound results in a submaximal activation of this pathway. Key signaling events include:

-

Agonist Binding and Gi/o Activation: Binding of an agonist (or partial agonist like this compound) to the 5-HT1A receptor activates the associated Gi/o protein.

-

Inhibition of Adenylyl Cyclase: The activated α subunit of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels: The βγ subunits of the activated Gi/o protein can directly modulate ion channels, typically leading to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.

-

Cellular Response: The decrease in cAMP and changes in ion channel activity result in a hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Experimental Protocols

The pharmacological profile of this compound has been elucidated through a variety of in vitro experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Assay Incubation:

-

In a multi-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenoceptors) with the membrane preparation in the presence of increasing concentrations of this compound.

-

Total binding is determined in the absence of any competing ligand, while non-specific binding is measured in the presence of a high concentration of a non-labeled competing ligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (Isolated Aortic Ring)

This assay assesses the ability of an antagonist to inhibit the contractile response of vascular smooth muscle to an agonist.

Methodology:

-

Tissue Preparation:

-

A segment of the thoracic aorta is carefully dissected from a laboratory animal (e.g., a rat) and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

-

The aorta is cleaned of adhering connective tissue and cut into rings of a specific width (e.g., 2-3 mm).

-

The aortic rings are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

-

Equilibration and Pre-contraction:

-

The rings are allowed to equilibrate under a resting tension for a specific period (e.g., 60-90 minutes).

-

The viability of the tissue is often tested by inducing a contraction with a depolarizing agent (e.g., KCl).

-

-

Cumulative Concentration-Response Curve:

-

A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., phenylephrine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the isometric contraction.

-

The tissue is then washed to allow it to return to its resting state.

-

-

Antagonist Incubation and Schild Analysis:

-

The aortic rings are incubated with a fixed concentration of this compound for a predetermined time.

-

A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.

-

This process is repeated with several different concentrations of this compound.

-

The data are used to construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]). The x-intercept of the Schild plot provides the pA2 value.

-

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates (IPs), the products of PLC activity, to assess the functional coupling of a GPCR to the Gq signaling pathway.

Methodology:

-

Cell Culture and Labeling:

-

Cells expressing the receptor of interest (e.g., α1D-adrenoceptor) are cultured in an appropriate medium.

-

The cells are incubated with [3H]myo-inositol for a sufficient time (e.g., 24-48 hours) to allow for its incorporation into the membrane phosphoinositides.

-

-

Stimulation and Lysis:

-

The cells are washed and then pre-incubated in a buffer containing LiCl (which inhibits the breakdown of inositol monophosphates, allowing them to accumulate).

-

The cells are then stimulated with an agonist in the presence or absence of this compound for a specific duration.

-

The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid), which lyses the cells and precipitates proteins.

-

-

Separation of Inositol Phosphates:

-

The cell lysates are neutralized, and the aqueous phase containing the inositol phosphates is separated.

-

The total inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.

-

-

Quantification and Analysis:

-

The radioactivity in the eluted fractions containing the inositol phosphates is measured by scintillation counting.

-

The amount of IP accumulation is a measure of PLC activity. The ability of this compound to inhibit agonist-stimulated IP accumulation is determined.

-

Conclusion

This compound is a valuable pharmacological agent with a well-defined profile as a selective α1D-adrenoceptor antagonist and a 5-HT1A receptor partial agonist. Its high affinity and selectivity for the α1D subtype make it an indispensable tool for differentiating the physiological and pathological roles of the various α1-adrenoceptor subtypes. The dual activity at both adrenergic and serotonergic receptors necessitates careful consideration in experimental design and data interpretation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other modulators of these important receptor systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Phosphoinositide hydrolysis assay [bio-protocol.org]

- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 7. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

BMY 7378: A Technical Guide to its Adrenergic Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 7378, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a potent pharmacological agent with a complex binding profile, primarily recognized for its high affinity and selectivity as an antagonist for the α1D-adrenergic receptor subtype.[1][2][3] It also exhibits significant interactions with other adrenergic and serotonin (B10506) receptors, making it a valuable tool in cardiovascular and neuroscience research.[4][5][6] This technical guide provides an in-depth overview of this compound's binding affinity for adrenergic receptors, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows.

Core Focus: Adrenergic Receptor Binding Profile

This compound is a selective antagonist of the α1D-adrenoceptor.[2] Its binding affinity has been characterized across various adrenergic receptor subtypes, revealing a distinct preference for the α1D subtype over α1A and α1B subtypes.[2][3] Notably, this compound also demonstrates antagonist activity at the α2C-adrenoceptor.[4][6] In addition to its effects on adrenergic receptors, this compound is also recognized as a partial agonist at the 5-HT1A serotonin receptor.[4][7]

Quantitative Binding Affinity Data

The binding affinity of this compound for various adrenergic and serotonin receptors has been determined through numerous in vitro studies, primarily employing radioligand binding assays. The data, expressed as Ki (inhibition constant), pKi (-log(Ki)), and IC50 (half-maximal inhibitory concentration), are summarized in the tables below for easy comparison.

Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | pKi | Reference |

| α1A | Rat (cloned) | 800 | [2][3] | ||

| α1B | Hamster (cloned) | 600 | 6.2 ± 0.03 | [1][2] | |

| Human | 7.2 ± 0.05 | [1] | |||

| α1D | Rat (cloned) | 2 | 8.2 ± 0.06 | [1][2] | |

| Human | 9.4 ± 0.05 | [1] | |||

| Rabbit Ventricular Myocardium | [3H]prazosin | 7.53 ± 0.09 | [8] | ||

| α2C | 6.54 | [4][6] |

Serotonin Receptor Binding Affinity of this compound

| Receptor Subtype | Species/Tissue | Radioligand | IC50 (nM) | pKi | Reference |

| 5-HT1A | 0.8 | 8.3 | [3][4] |

Experimental Protocols

The determination of this compound's binding affinity predominantly relies on competitive radioligand binding assays.[9] The following is a detailed methodology synthesized from typical protocols cited in the literature.

Radioligand Competition Binding Assay for this compound

1. Membrane Preparation:

-

Cell Culture: Rat-1 fibroblasts stably expressing the desired human or rodent adrenergic receptor subtypes (α1A, α1B, α1D) are cultured to near confluence.[1]

-

Homogenization: Cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and centrifuged. The cell pellet is resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenized using a Polytron homogenizer.[10]

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.[11]

-

Final Preparation: The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method like the Bradford or BCA assay.[10]

2. Binding Assay:

-

Reaction Mixture: The assay is typically performed in a 96-well plate format with a final volume of 250 µL. Each well contains:

-

Cell membranes (e.g., 10-50 µg of protein)

-

A fixed concentration of a suitable radioligand. For α1-adrenergic receptors, [125I]HEAT ((+/-)-beta-([125I]iodo-4-hydroxyphenyl)-ethyl-aminomethyl-tetralone) or [3H]prazosin are commonly used.[1][8]

-

Increasing concentrations of unlabeled this compound (competitor ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

-